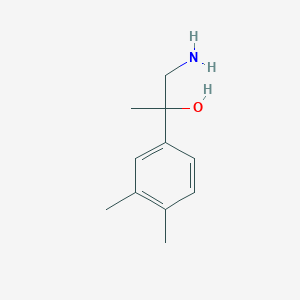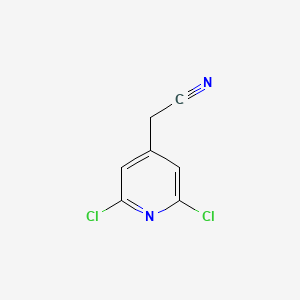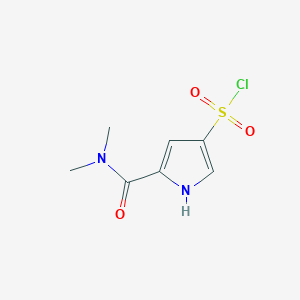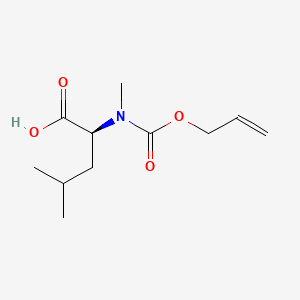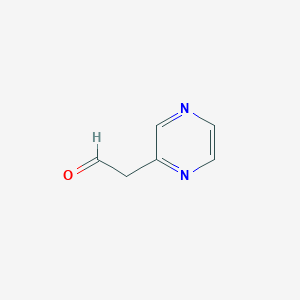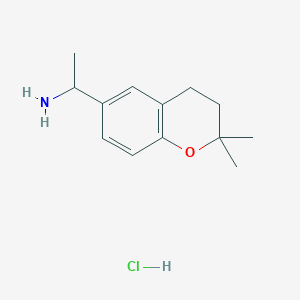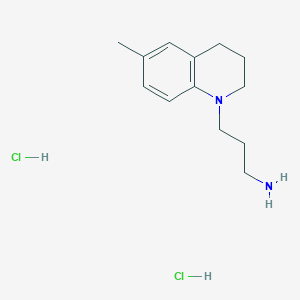
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-Methyl-1,2,3,4-tetrahydroquinoline.
Alkylation: The starting material undergoes alkylation with a suitable alkylating agent to introduce the propan-1-amine group.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to its corresponding tetrahydroquinoline derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:
6-Methyl-1,2,3,4-tetrahydroquinoline: A precursor in its synthesis.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another tetrahydroquinoline derivative with different functional groups.
1,2,3,4-Tetrahydroquinoline: A simpler analog without the methyl and propan-1-amine groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties .
Propriétés
Formule moléculaire |
C13H22Cl2N2 |
|---|---|
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-5-6-13-12(10-11)4-2-8-15(13)9-3-7-14;;/h5-6,10H,2-4,7-9,14H2,1H3;2*1H |
Clé InChI |
RLJXYILVHQVDFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(CCC2)CCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


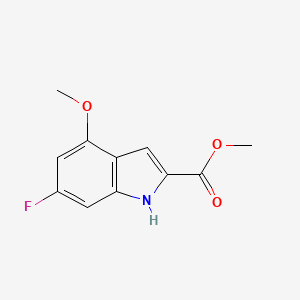
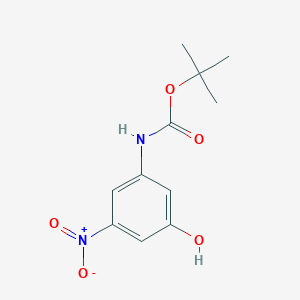
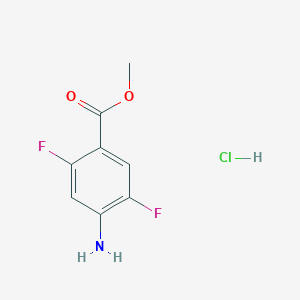
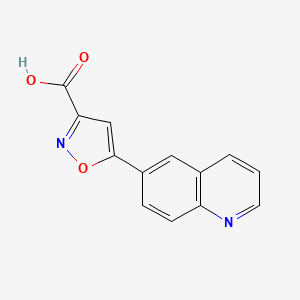

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B13518367.png)
